molecular formula C11H10N4 B11460298 [1,2,4]Triazolo[4,3-a]quinoxaline, 1,4-dimethyl-

[1,2,4]Triazolo[4,3-a]quinoxaline, 1,4-dimethyl-

Cat. No.: B11460298
M. Wt: 198.22 g/mol
InChI Key: KJAJFDLSMZTGPB-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]quinoxaline, 1,4-dimethyl-: is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of [1,2,4]triazolo[4,3-a]quinoxaline, 1,4-dimethyl- makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline, 1,4-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . This reaction is usually carried out under aromatic nucleophilic substitution conditions, which facilitate the formation of the triazoloquinoxaline ring system.

Industrial Production Methods: Industrial production of [1,2,4]triazolo[4,3-a]quinoxaline, 1,4-dimethyl- may involve large-scale synthesis using similar cyclization reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: [1,2,4]Triazolo[4,3-a]quinoxaline, 1,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted triazoloquinoxalines, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry: In chemistry, [1,2,4]triazolo[4,3-a]quinoxaline, 1,4-dimethyl- is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown significant biological activities, including antimicrobial and antiviral properties . It is used in the development of new antimicrobial agents and has been studied for its potential to combat resistant strains of bacteria and viruses.

Medicine: In medicinal chemistry, [1,2,4]triazolo[4,3-a]quinoxaline, 1,4-dimethyl- is explored for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, making it a promising candidate for the development of new anticancer drugs .

Industry: The compound is also used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its applications in the industry include the production of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]quinoxaline, 1,4-dimethyl- involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death . It also interacts with various enzymes and receptors, modulating their activity and resulting in therapeutic effects. The molecular pathways involved include inhibition of key enzymes in the replication machinery and modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Uniqueness: What sets [1,2,4]triazolo[4,3-a]quinoxaline, 1,4-dimethyl- apart is its unique structure that allows for diverse chemical modifications. This versatility makes it a valuable scaffold for the development of new therapeutic agents with tailored properties. Its ability to intercalate into DNA and modulate enzyme activity further enhances its potential as a drug candidate.

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

1,4-dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline

InChI

InChI=1S/C11H10N4/c1-7-11-14-13-8(2)15(11)10-6-4-3-5-9(10)12-7/h3-6H,1-2H3

InChI Key

KJAJFDLSMZTGPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N3C1=NN=C3C

Origin of Product

United States

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